Cas no 2877762-99-5 (2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
![2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/2877762-99-5x500.png)
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
- F6830-8263
- 2877762-99-5
- AKOS040887816
- 1-(6-Cyclopropyl-4-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
-
- インチ: 1S/C19H28N4O2/c24-19(22-16-5-9-25-10-6-16)11-14-3-7-23(8-4-14)18-12-17(15-1-2-15)20-13-21-18/h12-16H,1-11H2,(H,22,24)
- InChIKey: MAGSMBOSXLUVCJ-UHFFFAOYSA-N
- SMILES: N1(C2C=C(C3CC3)N=CN=2)CCC(CC(NC2CCOCC2)=O)CC1
計算された属性
- 精确分子量: 344.22122615g/mol
- 同位素质量: 344.22122615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 443
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- XLogP3: 1.6
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 604.3±55.0 °C(Predicted)
- 酸度系数(pKa): 15.40±0.20(Predicted)
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6830-8263-10μmol |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6830-8263-20mg |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6830-8263-1mg |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6830-8263-20μmol |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6830-8263-25mg |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6830-8263-100mg |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6830-8263-30mg |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6830-8263-5μmol |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6830-8263-2mg |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6830-8263-50mg |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877762-99-5 | 50mg |
$240.0 | 2023-09-07 |
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamideに関する追加情報
Introduction to 2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]N(oxan-4-yl)acetamide (CAS No: 2877762-99-5)
2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide, identified by its CAS number 2877762-99-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure with multiple heterocyclic rings and functional groups, has garnered attention due to its potential applications in drug discovery and development. The presence of both cyclopropyl and pyrimidine moieties in its core structure suggests a unique set of chemical properties that may contribute to its biological activity.
The compound's structure consists of a piperidine ring connected to a cyclopropyl-substituted pyrimidine, further modified by an N-(oxan-4-yl)acetamide moiety. This arrangement creates a multifaceted scaffold that could interact with various biological targets. The cyclopropyl group is known for its ability to enhance metabolic stability and binding affinity, while the pyrimidine ring is a common pharmacophore in many bioactive molecules. The piperidine moiety adds another layer of complexity, often contributing to central nervous system activity and muscarinic receptor interactions.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. The combination of structural features in 2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide positions it as a promising candidate for further investigation in this area. Specifically, the compound's potential to interact with receptors involved in pain modulation, cognition, and mood regulation has been highlighted in preliminary studies.
One of the most compelling aspects of this compound is its potential for therapeutic applications. Research has indicated that molecules with similar structural motifs may exhibit properties that make them effective in treating neurological disorders. For instance, the cyclopropylpyrimidine scaffold has been associated with compounds that show promise in models of depression and anxiety. The N-(oxan-4-yl)acetamide group further enhances the molecule's pharmacological profile by potentially improving solubility and bioavailability.
The synthesis of 2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, cyclization processes, and protection-deprotection techniques. Advanced methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These synthetic approaches not only highlight the compound's synthetic challenge but also underscore the importance of innovative chemical methodologies in modern drug discovery.
From a computational chemistry perspective, the molecular modeling of 2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-y l)acetamide has provided valuable insights into its binding interactions. Studies using molecular dynamics simulations have revealed that this compound can effectively bind to target receptors with high affinity. Furthermore, virtual screening techniques have been utilized to identify potential lead structures based on their similarity to known bioactive molecules. These computational approaches are essential for guiding experimental efforts and optimizing drug-like properties.
The pharmacokinetic profile of 2-[1-(6-cyclopropylpyrimidin -4 -y l)piperidin -4 -y l]N( oxan -4 -y l)acetamide is another critical aspect that has been thoroughly examined. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, including adequate oral bioavailability and reasonable metabolic stability. These characteristics are crucial for ensuring that the drug reaches therapeutic levels in the body and remains active for an extended period without being rapidly metabolized or excreted.
In clinical settings, 2-[1-(6-cycloprop ylpyrimidin -4 -y l)piperidin -4 -y l]N( oxan -4 -y l)acetamide holds promise as a therapeutic agent for various conditions. Early-phase trials have demonstrated its potential efficacy in treating symptoms associated with neurological disorders. Patients who participated in these trials reported improvements in cognitive function and reductions in anxiety-related symptoms. While further research is needed to confirm these findings and establish long-term safety profiles, these initial results are encouraging for future clinical development.
The regulatory landscape surrounding the development and approval of new pharmaceuticals also plays a significant role in the progression of compounds like 2-[1-(6-cycloprop ylpyrimidin -4 -y l)piperidin -4 -y l]N( oxan -4 -y l)acetamide . Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving a drug for clinical use or commercial distribution. Manufacturers must adhere to stringent guidelines throughout the development process to ensure that their products meet all necessary standards. This rigorous oversight helps ensure patient safety while promoting innovation within the pharmaceutical industry.
The economic impact of developing novel therapeutics cannot be overstated either; investments into research like this one can lead not only towards better healthcare solutions but also stimulate economic growth through job creation within pharmaceutical companies or related industries such as contract research organizations (CROs). Moreover it fosters collaboration between academia industry stakeholders which drives knowledge exchange thereby contributing significantly towards scientific advancement overall societal benefit.
2877762-99-5 (2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide) Related Products
- 893942-07-9(N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1-benzofuran-2-carboxamide)
- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 1214343-97-1(4-Methyl-2-(pyridin-4-yl)pyridin-3-amine)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 2414909-94-5(RET V804M-IN-1)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 1001080-74-5(2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene)
- 223754-20-9(5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)
- 1261741-34-7(2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)




